molecular formula C10H7NO3 B13941212 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one CAS No. 80601-69-0

4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one

Cat. No.: B13941212
CAS No.: 80601-69-0
M. Wt: 189.17 g/mol
InChI Key: HWOWEGAQDKKHDR-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one is a heterocyclic compound that features a pyran ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one typically involves the condensation of pyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the use of pyridine-3-carbaldehyde and 4-hydroxy-2H-pyran-2-one in the presence of a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors has also been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated pyranones, substituted pyridines, and various functionalized derivatives .

Scientific Research Applications

4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one is unique due to the presence of both the hydroxyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-hydroxy-6-pyridin-3-ylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-4-9(14-10(13)5-8)7-2-1-3-11-6-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOWEGAQDKKHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715747
Record name 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80601-69-0
Record name 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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